molecular formula C24H29NO6S2 B3455275 3-(4-METHOXYBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE

3-(4-METHOXYBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE

Cat. No.: B3455275
M. Wt: 491.6 g/mol
InChI Key: OYACJELJFPXVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-METHOXYBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxybenzoyl group, two propane-1-sulfonyl groups, and a dimethylindolizine core, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE typically involves multiple steps, starting with the preparation of the indolizine core The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative The methoxybenzoyl group is then introduced via an acylation reaction using 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Substituted indolizine derivatives with various functional groups.

Scientific Research Applications

3-(4-METHOXYBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-METHOXYBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxybenzoyl group and sulfonyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHOXYBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.

    3-(4-METHOXYBENZOYL)-1,2-BIS(PROPANE-1-SULFONYL)PYRROLO[2,1-a]ISOQUINOLINE: Contains a pyrroloisoquinoline core instead of an indolizine core, leading to different chemical and biological properties.

Uniqueness

3-(4-METHOXYBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE is unique due to its combination of functional groups and the presence of the dimethylindolizine core

Properties

IUPAC Name

[6,8-dimethyl-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO6S2/c1-6-12-32(27,28)23-20-17(4)14-16(3)15-25(20)21(24(23)33(29,30)13-7-2)22(26)18-8-10-19(31-5)11-9-18/h8-11,14-15H,6-7,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYACJELJFPXVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C(=CC(=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-METHOXYBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE
Reactant of Route 2
3-(4-METHOXYBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE
Reactant of Route 3
3-(4-METHOXYBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE
Reactant of Route 4
3-(4-METHOXYBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE
Reactant of Route 5
3-(4-METHOXYBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE
Reactant of Route 6
Reactant of Route 6
3-(4-METHOXYBENZOYL)-6,8-DIMETHYL-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.